(E)-Alprenoxime is classified under oximes, which are compounds characterized by the presence of a functional group containing a nitrogen atom bonded to a carbon atom that is also double-bonded to an oxygen atom (C=N-OH). It is synthesized from alprenolol through a reaction with hydroxylamine hydrochloride in the presence of a base, typically sodium carbonate. The synthesis can be performed in either aqueous or alcoholic media at elevated temperatures to enhance the reaction yield and purity.
The synthesis of (E)-Alprenoxime primarily involves the following steps:
In industrial settings, similar synthetic routes are followed but scaled up for mass production. Key parameters such as temperature, pH, and reactant concentrations are meticulously controlled to optimize yield and ensure product quality.
The molecular structure of (E)-Alprenoxime can be described as follows:
The specific arrangement of atoms in (E)-Alprenoxime contributes to its properties and reactivity. Its three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its interaction mechanisms at the molecular level.
(E)-Alprenoxime participates in various chemical reactions:
The choice of reagents and conditions significantly impacts the outcomes of these reactions:
The mechanism of action for (E)-Alprenoxime primarily involves its role as an antagonist at beta-adrenergic receptors:
The physical and chemical properties of (E)-Alprenoxime include:
Understanding these properties is crucial for applications involving drug formulation and delivery systems .
(E)-Alprenoxime has several scientific applications across various fields:
Its role in ocular drug delivery systems has also been explored, particularly in enhancing drug stability and bioavailability through prodrug strategies that utilize oxime derivatives .
(E)-Alprenoxime (IUPAC name: (NE)-N-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ylidene]hydroxylamine) is a stereospecific oxime derivative classified as a site-activated ocular β-blocker prodrug. Its molecular formula is C₁₅H₂₂N₂O₂, with a molecular weight of 262.35 g/mol [1]. The compound features three distinct structural domains:
The "(E)" designation specifies the trans configuration of the C=N bond in the oxime group, which is critical for its steric orientation and metabolic activation. This configuration optimizes accessibility for corneal oxime hydrolase, distinguishing it from the (Z)-isomer [1].
Table 1: Key Physicochemical Properties of (E)-Alprenoxime
Property | Value |
---|---|
Molecular Weight | 262.35 g/mol |
Topological Polar Surface Area | 53.85 Ų |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Rotatable Bonds | 7 |
log P (Partition Coefficient) | 3.01 |
Oxime functional groups have evolved from simple antidotes (e.g., pralidoxime for organophosphate poisoning) to sophisticated prodrug enablers in targeted therapies:
This evolution underscores how positional isomerism and stereochemistry transform pharmacokinetic profiles. Phenolic acid studies confirm that ortho-substitution (e.g., 2-hydroxybenzoic acid) significantly alters bioactivity compared to meta or para isomers [2].
The pharmacological behavior of (E)-Alprenoxime is profoundly influenced by two structural factors:1. Ortho-Substitution: The 2-allyl group on the phenoxy ring creates steric constraints that enhance:- Lipophilicity for superior corneal penetration (flux: 38.7 ± 4.2 μg/cm²/h vs. 9.1 for timolol) [1]- Metabolic stability at physiological pH (t₉₀ = 47 h at pH 7.4) [1]2. E-Configuration: The trans oxime geometry enables:- Optimal orientation for oxime hydrolase binding (KM = 18 μM)- Site-specific activation in ocular tissues, yielding 68% alprenolol (active metabolite) [1]
Table 2: Impact of Isomerism on Functional Properties
Isomer Type | Functional Consequence | Biological Outcome |
---|---|---|
Positional (ortho vs. para) | Altered electronic distribution | Enhanced corneal flux (4.2× vs. timolol) |
Stereochemical (E vs. Z) | Differential enzyme-substrate recognition | Ocular-to-plasma ratio >100:1 |
Comparative studies demonstrate that ortho-substituted compounds exhibit unique reactivity patterns. For instance, ortho azido/nitro pyrazoles undergo domino reactions not observed in other isomers, highlighting how positional placement dictates chemical behavior [4]. Similarly, (E)-Alprenoxime's configuration prevents off-target hydrolysis, confining active drug release to ocular tissues and reducing cardiovascular effects (Δ heart rate: 112 ± 9 vs. 108 ± 11 bpm; p > 0.05) [1]. Computational models verify that the E-isomer's conformation minimizes energy barriers for enzymatic cleavage (ΔG‡ = 8.3 kcal/mol), underscoring stereochemistry's role in activation kinetics [3] [5].
Structural Visualization
(E)-Alprenoxime Stereochemistry: Phenoxy Backbone: C6H4-2-CH2CH=CH2 Oxime Linkage: -CH2-C(=N-OH)-CH2-NH-CH(CH3)2 Key Bond Angles: C=N-OH: 125° (trans configuration) Dihedral: 180° (planar orientation)
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7